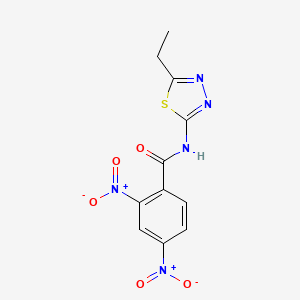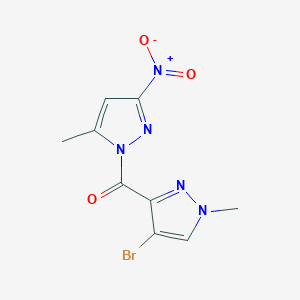![molecular formula C18H26N2O3 B11106292 benzyl N-[3-(cycloheptylamino)-3-oxopropyl]carbamate](/img/structure/B11106292.png)
benzyl N-[3-(cycloheptylamino)-3-oxopropyl]carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl N-[3-(cycloheptylamino)-3-oxopropyl]carbamate is a synthetic organic compound with a complex structure It is characterized by the presence of a benzyl group, a carbamate group, and a cycloheptylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzyl N-[3-(cycloheptylamino)-3-oxopropyl]carbamate typically involves the reaction of benzyl chloroformate with 3-(cycloheptylamino)-3-oxopropylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Starting Materials: Benzyl chloroformate and 3-(cycloheptylamino)-3-oxopropylamine.
Reaction Conditions: The reaction is typically conducted in an organic solvent such as dichloromethane or tetrahydrofuran, at a temperature range of 0-25°C.
Catalysts and Reagents: A base such as triethylamine or pyridine is often used to neutralize the hydrochloric acid formed during the reaction.
Purification: The product is purified by column chromatography or recrystallization to obtain a high-purity compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Using large reactors to mix and react the starting materials.
Continuous Monitoring: Employing analytical techniques such as HPLC or GC-MS to monitor the reaction progress.
Purification: Utilizing industrial-scale purification methods like distillation, crystallization, or large-scale chromatography.
Chemical Reactions Analysis
Types of Reactions
Benzyl N-[3-(cycloheptylamino)-3-oxopropyl]carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the benzyl group or the carbamate group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of this compound derivatives with oxidized functional groups.
Reduction: Formation of reduced derivatives with altered functional groups.
Substitution: Formation of substituted carbamate derivatives.
Scientific Research Applications
Benzyl N-[3-(cycloheptylamino)-3-oxopropyl]carbamate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a protecting group for amines.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of benzyl N-[3-(cycloheptylamino)-3-oxopropyl]carbamate involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of enzymes or receptors, depending on its structure and functional groups. The pathways involved may include:
Enzyme Inhibition: Binding to the active site of enzymes and preventing substrate binding.
Receptor Modulation: Interacting with receptors to alter their activity and downstream signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Benzyl carbamate: A simpler compound with similar functional groups but lacking the cycloheptylamino group.
Cycloheptylamine derivatives: Compounds with similar cycloheptylamino groups but different substituents.
Other carbamates: Compounds with carbamate groups but different alkyl or aryl substituents.
Uniqueness
Benzyl N-[3-(cycloheptylamino)-3-oxopropyl]carbamate is unique due to the combination of its benzyl, carbamate, and cycloheptylamino groups. This unique structure imparts specific chemical properties and potential biological activities that distinguish it from other similar compounds.
Properties
Molecular Formula |
C18H26N2O3 |
|---|---|
Molecular Weight |
318.4 g/mol |
IUPAC Name |
benzyl N-[3-(cycloheptylamino)-3-oxopropyl]carbamate |
InChI |
InChI=1S/C18H26N2O3/c21-17(20-16-10-6-1-2-7-11-16)12-13-19-18(22)23-14-15-8-4-3-5-9-15/h3-5,8-9,16H,1-2,6-7,10-14H2,(H,19,22)(H,20,21) |
InChI Key |
VHBWXJQNGCAZCZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCC(CC1)NC(=O)CCNC(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(E)-{2-[(1,5-diphenyl-1H-1,2,4-triazol-3-yl)carbonyl]hydrazinylidene}methyl]benzoic acid](/img/structure/B11106217.png)

![N-{2-[4-(diphenylmethyl)piperazin-1-yl]-2-oxoethyl}-N-(2-ethylphenyl)-4-methylbenzenesulfonamide](/img/structure/B11106228.png)
![2-[4-(Methylsulfanyl)phenyl]-4-(4-{4-[2-[4-(methylsulfanyl)phenyl]-4-(4-nitrophenyl)-1H-imidazol-5-YL]phenoxy}phenyl)-5-(4-nitrophenyl)-1H-imidazole](/img/structure/B11106234.png)
![N',N''-[(2-methoxy-5-methylbenzene-1,3-diyl)di(E)methylylidene]bis(3-nitrobenzohydrazide)](/img/structure/B11106235.png)
![5-chloro-3-{[(2-methylphenyl)amino]methyl}-1,3-benzoxazole-2(3H)-thione](/img/structure/B11106236.png)
![N-phenyl-2,3-dihydro-1H-cyclopenta[b]quinolin-9-amine](/img/structure/B11106254.png)
![2-[(4-oxo-3-phenyl-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(2,4,6-trimethylphenyl)propanamide](/img/structure/B11106264.png)

![2-Chloro-5-[(4-methoxyphenyl)sulfamoyl]benzoic acid](/img/structure/B11106272.png)
![2-methoxy-6-[(E)-(2-{4-[(4-methoxyphenyl)amino]-6-(phenylamino)-1,3,5-triazin-2-yl}hydrazinylidene)methyl]phenol](/img/structure/B11106273.png)

![N-(3-Chloro-4-methoxyphenyl)-N-({N'-[(1E)-1-(4-methoxyphenyl)ethylidene]hydrazinecarbonyl}methyl)benzenesulfonamide](/img/structure/B11106298.png)
![1-[(4-Chlorophenyl)sulfonyl]-6-ethoxy-2,2,4-trimethyl-1,2-dihydroquinoline](/img/structure/B11106301.png)
